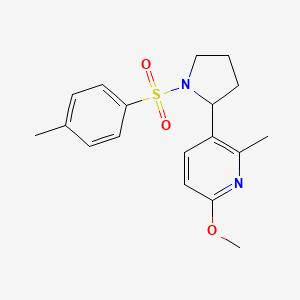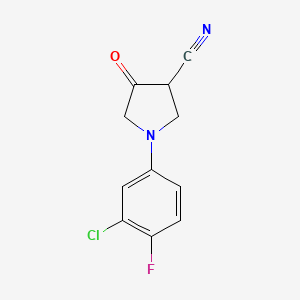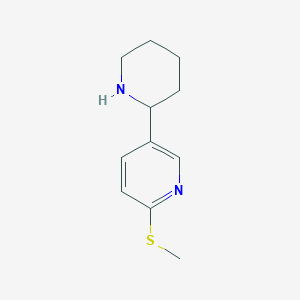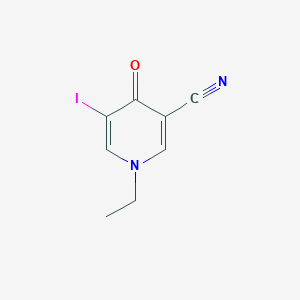
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of an iodine atom and a nitrile group in its structure makes this compound particularly interesting for various chemical reactions and applications.
准备方法
The synthesis of 1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and ammonia or an amine are condensed.
Introduction of the iodine atom: This step often involves the iodination of the dihydropyridine ring using iodine or an iodine-containing reagent under specific conditions.
Formation of the nitrile group: This can be done by introducing a cyano group through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium azide or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like acetonitrile or dichloromethane, and catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted dihydropyridines and related compounds.
科学研究应用
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the areas of cardiovascular and neurological diseases.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism by which 1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels, depending on the context of its use. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. Pathways involved in its action can include signal transduction pathways, metabolic pathways, and others, depending on the specific application.
相似化合物的比较
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
1-Ethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile: Lacks the iodine atom, which can affect its reactivity and biological activity.
5-Iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile: Lacks the ethyl group, which can influence its solubility and interaction with biological targets.
1-Ethyl-5-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile: Substitutes chlorine for iodine, which can change its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H7IN2O |
|---|---|
分子量 |
274.06 g/mol |
IUPAC 名称 |
1-ethyl-5-iodo-4-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7IN2O/c1-2-11-4-6(3-10)8(12)7(9)5-11/h4-5H,2H2,1H3 |
InChI 键 |
CORLUOVPGWKDPJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C(=C1)I)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




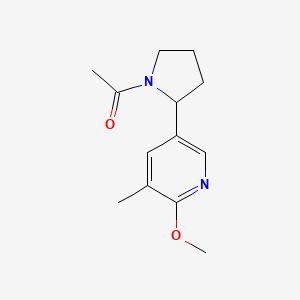
![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)
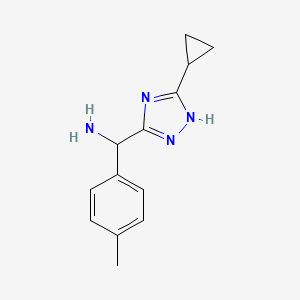



![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)
